Cas no 56152-25-1 (Phenol, 5-bromo-2-ethyl-)

Phenol, 5-bromo-2-ethyl- 化学的及び物理的性質

名前と識別子

-

- Phenol, 5-bromo-2-ethyl-

- SCHEMBL1005997

- G74384

- DB-168475

- 5-BROMO-2-ETHYLPHENOL

- EN300-6746158

- 56152-25-1

- MB23992

-

- インチ: InChI=1S/C8H9BrO/c1-2-6-3-4-7(9)5-8(6)10/h3-5,10H,2H2,1H3

- InChIKey: SOYOJTHTGMOXGZ-UHFFFAOYSA-N

- ほほえんだ: CCC1=C(C=C(C=C1)Br)O

計算された属性

- せいみつぶんしりょう: 199.98368g/mol

- どういたいしつりょう: 199.98368g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 105

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 20.2Ų

Phenol, 5-bromo-2-ethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6746158-0.25g |

5-bromo-2-ethylphenol |

56152-25-1 | 0.25g |

$431.0 | 2023-05-24 | ||

| Enamine | EN300-6746158-5.0g |

5-bromo-2-ethylphenol |

56152-25-1 | 5g |

$2525.0 | 2023-05-24 | ||

| Enamine | EN300-6746158-1.0g |

5-bromo-2-ethylphenol |

56152-25-1 | 1g |

$871.0 | 2023-05-24 | ||

| Enamine | EN300-6746158-0.1g |

5-bromo-2-ethylphenol |

56152-25-1 | 0.1g |

$301.0 | 2023-05-24 | ||

| 1PlusChem | 1P0280XI-100mg |

5-bromo-2-ethylphenol |

56152-25-1 | 97% | 100mg |

$435.00 | 2023-12-16 | |

| Aaron | AR02815U-1g |

5-Bromo-2-ethylphenol |

56152-25-1 | 95% | 1g |

$1223.00 | 2025-02-15 | |

| Aaron | AR02815U-250mg |

5-Bromo-2-ethylphenol |

56152-25-1 | 95% | 250mg |

$618.00 | 2025-02-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1721717-500mg |

5-Bromo-2-ethylphenol |

56152-25-1 | 97% | 500mg |

¥6157.00 | 2024-05-08 | |

| Enamine | EN300-6746158-0.05g |

5-bromo-2-ethylphenol |

56152-25-1 | 0.05g |

$202.0 | 2023-05-24 | ||

| Aaron | AR02815U-2.5g |

5-Bromo-2-ethylphenol |

56152-25-1 | 95% | 2.5g |

$2373.00 | 2025-02-15 |

Phenol, 5-bromo-2-ethyl- 関連文献

-

Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613

-

Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946

-

Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

Phenol, 5-bromo-2-ethyl-に関する追加情報

Phenol, 5-bromo-2-ethyl- (CAS No. 56152-25-1): A Comprehensive Overview in Modern Chemical Research

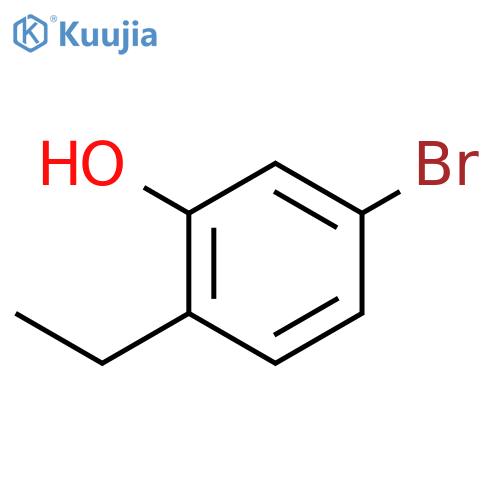

Chemical compounds play a pivotal role in the advancement of pharmaceuticals, agrochemicals, and materials science. Among these, Phenol, 5-bromo-2-ethyl-, identified by its CAS number 56152-25-1, has garnered significant attention due to its versatile applications and structural properties. This compound, characterized by a bromine substituent at the fifth position and an ethyl group at the second position on a phenolic ring, exhibits unique chemical behaviors that make it valuable in synthetic chemistry and industrial processes.

The molecular structure of Phenol, 5-bromo-2-ethyl- contributes to its reactivity and functionality. The presence of both bromine and ethyl groups enhances its utility as an intermediate in organic synthesis. Specifically, the bromine atom can participate in cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, while the ethyl group can serve as a protecting group or a reactive site for further functionalization. These attributes have made this compound a staple in laboratory settings where precise molecular modifications are required.

In recent years, the pharmaceutical industry has explored novel derivatives of phenolic compounds for their potential therapeutic benefits. Studies have indicated that modifications in the phenolic ring can lead to compounds with enhanced bioactivity. For instance, Phenol, 5-bromo-2-ethyl- has been investigated as a precursor in the synthesis of antimicrobial agents. Researchers have found that incorporating bromine and ethyl groups into phenolic structures can improve their interaction with biological targets, thereby increasing their efficacy against pathogens.

The agrochemical sector has also benefited from the use of Phenol, 5-bromo-2-ethyl-. Its structural features make it a suitable candidate for developing new pesticides and herbicides. By leveraging its reactivity, chemists have synthesized compounds that exhibit potent activity against pests while maintaining environmental safety. This aligns with the growing demand for sustainable agricultural practices that minimize ecological impact.

Advancements in materials science have further highlighted the importance of Phenol, 5-bromo-2-ethyl-. Researchers have utilized this compound to develop novel polymers and coatings with improved durability and chemical resistance. The bromine atom's ability to form stable bonds with other molecules has been particularly useful in creating flame-retardant materials. These developments underscore the compound's versatility beyond traditional organic synthesis applications.

The synthesis of Phenol, 5-bromo-2-ethyl- typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include bromination of ethylphenols followed by selective functionalization. The choice of reaction conditions and catalysts can significantly influence the yield and purity of the final product. Optimizing these parameters is crucial for industrial-scale production where efficiency and cost-effectiveness are paramount.

In conclusion, Phenol, 5-bromo-2-ethyl- (CAS No. 56152-25-1) is a multifaceted compound with broad applications across various scientific disciplines. Its unique structural features enable its use as an intermediate in pharmaceuticals, agrochemicals, and materials science. As research continues to uncover new methodologies for its synthesis and application, this compound is poised to remain a valuable asset in chemical innovation.

56152-25-1 (Phenol, 5-bromo-2-ethyl-) 関連製品

- 922660-45-5(N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-yl)methylacetamide)

- 2166848-88-8(Ethyl 5-bromo-3-ethoxy-2-fluorobenzoate)

- 1433280-60-4(Methyl 4-amino-3-chloro-5-(trifluoromethoxy)benzoate)

- 896793-56-9(N-(4-ethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno3,2-dpyrimidin-2-yl}sulfanyl)acetamide)

- 2092564-82-2(3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide)

- 1414029-55-2(Methyl 1-tert-butyl-2-Methyl-1,3-benzodiazole-5-carboxylate)

- 1804713-68-5(4-(Chloromethyl)-6-hydroxy-2-nitro-3-(trifluoromethoxy)pyridine)

- 2137451-62-6(1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-4-(1-methylethoxy)-, 1-(9H-fluoren-9-ylmethyl) ester)

- 1805475-72-2(Methyl 3-cyano-6-difluoromethoxy-2-(difluoromethyl)benzoate)

- 2098108-25-7(2-(1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile)